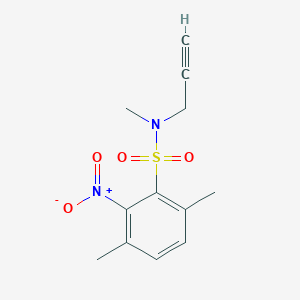![molecular formula C16H15N3O2 B7678490 2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone](/img/structure/B7678490.png)
2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone is not fully understood. However, it has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound has been shown to modulate neurotransmitter release by inhibiting calcium influx into presynaptic terminals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to modulate neurotransmitter release by inhibiting calcium influx into presynaptic terminals. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and has been optimized for high yield and purity. Additionally, this compound has been shown to have potent biological activity and can be used at low concentrations in experiments. However, this compound also has limitations for lab experiments. This compound is relatively unstable and can degrade over time, requiring careful storage and handling. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on 2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone. One potential direction is to further explore the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to determine the pharmacokinetic properties of this compound and its potential for in vivo applications. Furthermore, this compound can be used as a starting point for the development of new compounds with improved pharmacological properties. Finally, this compound can be studied in combination with other compounds to determine potential synergistic effects.
Méthodes De Synthèse
The synthesis method for 2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone involves the reaction of 2-amino-3-cyanopyridine with 2-bromo-3-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with a reducing agent to yield the final compound. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone has potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has been shown to modulate neurotransmitter release and has been studied as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. Furthermore, this compound has been used in drug discovery efforts to develop new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(18-8-6-12-3-1-2-4-13(12)18)19-9-10-21-15-5-7-17-11-14(15)19/h1-5,7,11H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZOLCICZDQJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)N3CCOC4=C3C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)


![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)
![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)
![2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B7678473.png)
![1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)

